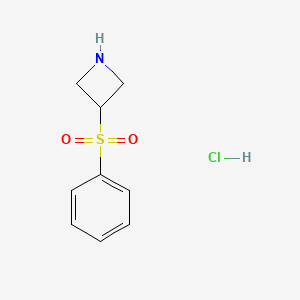

3-(Benzenesulfonyl)azetidine hydrochloride

Übersicht

Beschreibung

3-(Benzenesulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11NO2S·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzenesulfonyl group attached to the azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Ring-Opening Reactions: Acidic conditions or nucleophilic reagents such as hydroxide ions can facilitate ring-opening reactions.

Major Products Formed

Substitution Reactions: The major products are substituted azetidines with various functional groups replacing the benzenesulfonyl group.

Ring-Opening Reactions: The major products are linear compounds resulting from the cleavage of the azetidine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Precursor in Drug Development

3-(Benzenesulfonyl)azetidine hydrochloride serves as a crucial precursor in the synthesis of various biologically active compounds. Its azetidine framework is integral in drug discovery programs, particularly for developing new pharmaceuticals targeting central nervous system (CNS) disorders and other therapeutic areas. The compound's ability to undergo further modifications enhances its utility in creating novel drug candidates.

Potential Therapeutic Applications

Research indicates that derivatives of azetidines, including this compound, exhibit significant biological activities. For instance, certain azetidine derivatives have been identified as CNS stimulants and possess hypotensive properties, making them candidates for treating hypertension and related conditions . The compound's structural characteristics allow it to interact with biological targets effectively, potentially leading to the development of new therapeutic agents.

Organic Synthesis

Building Block for Chemical Synthesis

The compound is recognized as a valuable building block in organic synthesis due to its reactive azetidine ring. It can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which are essential for constructing complex organic molecules. This reactivity is particularly useful in combinatorial chemistry, where diverse libraries of compounds can be synthesized for screening purposes .

Catalytic Processes

Azetidines like this compound are also employed in catalytic processes, such as Henry reactions, Suzuki couplings, and Michael additions. These reactions are pivotal in forming carbon-carbon bonds, thereby facilitating the synthesis of larger and more complex molecules from simpler precursors.

Structural Characteristics and Comparisons

The molecular formula of this compound is C9H12ClN2O2S, with a molecular weight of approximately 233.72 g/mol. Its unique structure allows it to stand out among similar compounds, which may include:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| N-(Phenylsulfonyl)azetidine-3-carboxamide | Azetidine derivative | Contains a carboxamide group; potential for increased solubility. |

| 3-(Benzyloxy)azetidine hydrochloride | Azetidine derivative | Features an ether linkage; may exhibit different reactivity patterns. |

| 4-(Benzenesulfonyl)piperidine | Piperidine derivative | Similar sulfonyl group but with a six-membered ring; often shows different biological activities. |

The combination of the azetidine ring and the benzenesulfonyl group provides unique properties that enhance its applicability in both medicinal chemistry and organic synthesis.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of azetidine derivatives:

- Study on CNS Activity : Research has demonstrated that certain azetidinones exhibit CNS stimulant properties when administered orally to hypertensive animal models, indicating their potential use in managing blood pressure through pharmacological intervention .

- Novel Compound Development : A study highlighted the development of fluoroquinolone azetidines using 3-amino-azetidines as intermediates. These compounds were synthesized through nucleophilic substitution reactions, showcasing the versatility of azetidines in creating complex structures for drug optimization .

- Structure-Activity Relationship (SAR) : Investigations into benzenesulfonamide analogues have provided insights into their functional activities and efficacy against conditions like Alzheimer's disease (AD). Such studies emphasize the importance of structural modifications in enhancing therapeutic effects .

Wirkmechanismus

The mechanism of action of 3-(Benzenesulfonyl)azetidine hydrochloride involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can participate in various chemical reactions, while the azetidine ring can undergo ring-opening to form reactive intermediates. These interactions can affect biological pathways and molecular targets, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aziridines: Similar to azetidines but with a three-membered ring.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with different reactivity and stability profiles.

Uniqueness

3-(Benzenesulfonyl)azetidine hydrochloride is unique due to its combination of the azetidine ring and the benzenesulfonyl group, which imparts distinct chemical and biological properties. Its stability compared to aziridines and its reactivity compared to pyrrolidines make it a valuable compound for various applications .

Biologische Aktivität

3-(Benzenesulfonyl)azetidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and antimicrobial effects, while providing data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN2O2S

- Molecular Weight : Approximately 233.72 g/mol

- Structure : The compound features a four-membered azetidine ring substituted with a benzenesulfonyl group, which enhances its solubility and reactivity in biological contexts.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which may have implications in drug development for diseases characterized by dysregulated enzyme activity.

- Mechanism : The benzenesulfonyl group allows for effective binding to enzyme active sites, potentially leading to competitive inhibition.

- IC50 Values : Preliminary studies have shown promising IC50 values comparable to known enzyme inhibitors, indicating its potential as a lead compound in therapeutic applications.

2. Anticancer Potential

This compound has demonstrated anticancer properties in various studies.

- Cell Lines Tested : Investigations have focused on breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.

- Effects Observed : The compound induced apoptosis and inhibited cell cycle progression, with effective cytotoxicity observed at relatively low concentrations.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Induced apoptosis |

| NCI-H460 | 12.5 | Inhibited cell cycle |

3. Antimicrobial Activity

There are indications that the compound may exhibit antimicrobial effects.

- Research Findings : While detailed quantitative studies are still required, initial screenings suggest that it may inhibit the growth of certain bacterial strains.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Enzyme Inhibition :

- A study evaluated the compound's effect on various metabolic enzymes involved in cancer progression. Results indicated significant inhibition rates, suggesting its potential as a therapeutic agent for cancer treatment.

-

Anticancer Activity Investigation :

- A notable investigation applied the compound to different cancer cell lines, revealing that it could effectively induce apoptosis and inhibit proliferation at low doses.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBUNRXZZFJOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.